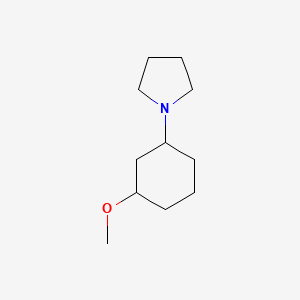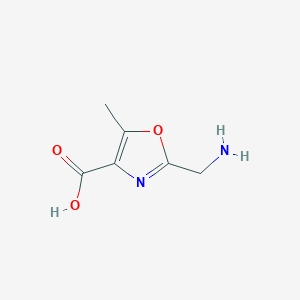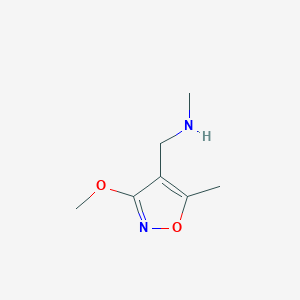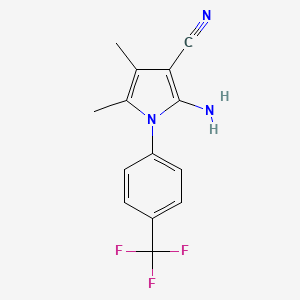
4-Methyl-3-phenyl-2,5-oxazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenyl-2,5-oxazolidinedione is a heterocyclic organic compound with the molecular formula C10H9NO3. It belongs to the class of oxazolidinediones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a phenyl and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with phosgene in the presence of a base, followed by cyclization to form the oxazolidinedione ring. The reaction conditions often include:
Temperature: 50°C
Solvent: Tetrahydrofuran (THF)
Catalyst: Triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves:
Reactants: Phenylglycine, phosgene
Temperature Control: Precise temperature regulation to maintain reaction efficiency
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted oxazolidinediones
Scientific Research Applications
4-Methyl-3-phenyl-2,5-oxazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:
Inhibiting T-type calcium channels: This reduces neuronal excitability and helps in managing seizures.
Modulating neurotransmitter release: It may affect the release of neurotransmitters, contributing to its anticonvulsant properties.
Comparison with Similar Compounds
4-Methyl-3-phenyl-2,5-oxazolidinedione can be compared with other oxazolidinediones and related compounds:
Similar Compounds:
Uniqueness:
Structural Features: The presence of both a phenyl and a methyl group attached to the oxazolidinedione ring makes it unique.
Biological Activity: Its specific interaction with T-type calcium channels and potential anticonvulsant properties distinguish it from other similar compounds.
Properties
CAS No. |
51222-12-9 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PVEAMMNNPCPQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)




![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)



![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)


